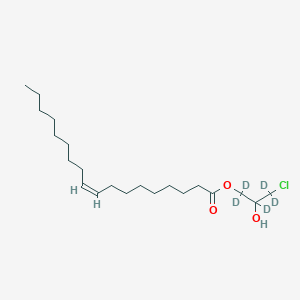

rac 1-Oleoyl-3-chloropropanediol-d5

Description

Properties

Molecular Formula |

C21H39ClO3 |

|---|---|

Molecular Weight |

380.0 g/mol |

IUPAC Name |

(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |

InChI Key |

GQUYTVRTHVOZHT-FNKKQMTJSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method for rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5 . This reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and typically conducted under reflux conditions to drive the esterification to completion.

-

- Oleic acid (C18:1 fatty acid)

- 3-Chloropropanediol-d5 (deuterium-labeled chloropropanediol)

Catalysts: Sulfuric acid or p-toluenesulfonic acid

-

- Reflux temperature (typically around 100–120°C depending on solvent)

- Reaction time varies from several hours to ensure full conversion

-

- Post-reaction, the crude product is purified by column chromatography to isolate this compound with high purity.

- Industrial scale processes may use large-scale chromatography or distillation techniques for purification.

This synthetic approach ensures the incorporation of the oleoyl group at the sn-1 position and the chloropropanediol moiety with deuterium substitution, preserving isotopic integrity crucial for analytical applications.

Industrial Production Methods

Industrial production follows the same fundamental synthetic route but on a larger scale with:

- Use of industrial-grade reagents and catalysts.

- Large reactor vessels equipped for controlled temperature and reflux.

- Purification via industrial chromatography or distillation to achieve consistent product quality and high yields.

- Quality control includes verification of isotopic purity and molecular structure using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Chemical Reaction Analysis Relevant to Preparation

This compound exhibits several chemical reactivities important for synthesis and downstream applications:

| Reaction Type | Description | Common Reagents/Conditions | Major Products Formed |

|---|---|---|---|

| Substitution | Chlorine at sn-3 position acts as leaving group in nucleophilic substitution | Nucleophiles: sodium azide, potassium cyanide, thiols | Azides, nitriles, thioethers |

| Oxidation | Hydroxyl group oxidation to carbonyls | Potassium permanganate, chromium trioxide | Aldehydes, ketones |

| Reduction | Reduction of hydroxyl or carbonyl groups | Lithium aluminum hydride, sodium borohydride | Alcohols, alkanes |

These reactions are considered during synthesis to avoid unwanted side reactions and to maintain the integrity of the chloropropanediol moiety and isotopic labeling.

Analytical Validation and Quality Control

- Structural Validation: NMR spectroscopy confirms the ester linkage and deuterium incorporation. HRMS verifies molecular weight (approx. 380.02 g/mol) and isotopic purity.

- Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices, using the deuterated compound itself as an internal standard.

- Storage: Stock solutions (e.g., 25 mg/mL in methanol) are stored at -20°C to prevent degradation, with working solutions freshly prepared to maintain stability.

Comparative Table: Preparation Features of this compound and Related Compounds

| Compound Name | Key Synthetic Feature | Unique Aspect |

|---|---|---|

| This compound | Esterification of oleic acid with 3-chloropropanediol-d5 | Deuterium-labeled for isotope tracing |

| Rac 1-Linoleoyl-3-chloropropanediol | Esterification with linoleic acid, non-deuterated | Different fatty acid chain, no isotope label |

| Rac 1-Oleoyl-3-chloropropanediol (non-d5) | Same esterification without deuterium labeling | No isotopic labeling, less suitable for tracing |

| Rac 1-Octanoyl-3-chloropropanediol-d5 | Esterification with shorter fatty acid chain | Different metabolic properties due to chain length |

Summary of Research Findings on Preparation

- The esterification reaction is well-established and optimized for high yield and isotopic purity.

- Catalysts such as sulfuric acid are effective in promoting ester bond formation without degrading the chloropropanediol moiety.

- Purification techniques ensure removal of unreacted starting materials and side products, critical for analytical standards.

- Deuterium labeling at five positions is maintained throughout synthesis, enabling precise metabolic tracing.

- Industrial scale-up replicates laboratory conditions with enhanced control to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group and can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group at the sn-1 position can be oxidized to form a carbonyl group or reduced to form an alkane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and thioethers.

Oxidation Reactions: Products include aldehydes and ketones.

Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

Metabolic Pathway Analysis

Rac 1-Oleoyl-3-chloropropanediol-d5 is primarily used to study lipid metabolism. The stable isotope labeling allows researchers to trace the compound's distribution and effects within biological systems, providing insights into its biological activity and interactions with specific enzymes involved in metabolic pathways.

Therapeutic Investigations

Preliminary studies suggest that this compound may have therapeutic applications in regulating energy metabolism and promoting weight management. Its ability to influence lipid metabolism makes it relevant for understanding obesity and related metabolic disorders.

Synthesis and Purification Techniques

The synthesis of this compound typically involves the esterification of oleic acid with 3-chloropropanediol under controlled conditions, often using a catalyst like sulfuric acid. Advanced purification techniques ensure high purity levels suitable for research applications.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds in terms of structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rac 2-Oleoyl-3-chloropropanediol-d5 | Similar oleic acid moiety but different position | Different positional isomer affecting biological activity |

| 2-Oleoyl-3-chloropropanediol | Non-labeled version of the compound | Lacks isotopic labeling, less suitable for tracking studies |

| Rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol | Contains linoleic acid chain | Different fatty acid chain alters interaction properties |

| Rac 1-Octanoyl-3-chloropropanediol-d5 | Shorter fatty acid chain | May exhibit different metabolic effects due to chain length |

Case Study 1: Lipid Metabolism Tracking

A study investigating the effects of this compound on lipid metabolism demonstrated its potential in tracking metabolic pathways in vivo. Researchers administered the compound to animal models and monitored changes in lipid profiles, revealing significant insights into its role in energy regulation.

Case Study 2: Obesity Research

In another study focused on obesity, this compound was used to assess its impact on fat accumulation and energy expenditure. Results indicated that the compound could modulate metabolic responses, suggesting its utility in developing anti-obesity therapies.

Mechanism of Action

The mechanism by which rac 1-Oleoyl-3-chloropropanediol-d5 exerts its effects involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety, makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . Additionally, it is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloropropanediol derivatives share a common 3-chloropropanediol backbone but differ in acyl chain composition, deuterium labeling, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Acyl Chain Composition: Oleoyl (C18:1) in this compound introduces unsaturation, affecting solubility and lipid bilayer integration compared to saturated analogs like rac 1-Heptandecanoyl-3-chloropropanediol . Multi-acyl Chain Derivatives (e.g., rac-1,2-Distearoyl-3-chloropropanediol-d5) exhibit higher hydrophobicity, influencing their use in surface chemistry and micelle formation studies .

Deuterium Labeling: Deuterated variants (e.g., -d5) are critical for traceability in mass spectrometry, whereas non-deuterated compounds (e.g., rac 1-Heptandecanoyl-3-chloropropanediol) are used in bulk material studies .

Functional Applications: Single-Acyl Derivatives (e.g., this compound) are optimized for quantifying monoacylglycerol contaminants in food . Multi-Acyl Derivatives (e.g., rac 1,2-Dioleoyl-3-chloropropanediol-d5) model complex lipid interactions in biological membranes .

Table 2: Analytical Data Comparison

Research Findings and Implications

- Structural Dynamics: The alkylation of oxymethine to methylene in non-deuterated analogs (e.g., pestalafuranone F) correlates with significant NMR shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm), highlighting the sensitivity of chloropropanediol derivatives to structural modifications .

- Isotopic Utility : Deuterated compounds like this compound enable precise quantification in complex matrices, with detection limits as low as 0.6 µg mL−1 in anticancer activity assays .

- Industrial Relevance: The unique electronegativity of chlorine in these compounds influences their reactivity in synthetic pathways, as demonstrated by linear relationships between 119Sn chemical shifts and substituent electronegativities in related chlorinated organometallics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac 1-Oleoyl-3-chloropropanediol-d5, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves esterification of oleic acid with 3-chloropropanediol, followed by deuterium labeling to produce the isotopically labeled compound. Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₉H₆₄D₅ClO₄) and isotopic purity. Deuterium substitution at specific positions (e.g., chloropropanediol moiety) is critical for ensuring metabolic stability in tracer studies .

Q. Which analytical techniques are recommended for quantifying this compound in complex food matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., OLOL-d5, OLST-d5) serve as internal standards to correct for matrix effects. Sample preparation often uses modified QuEChERS protocols, involving solvent extraction (e.g., methanol/ethyl acetate) and cleanup steps to isolate chloropropanediol esters from lipids. Calibration curves are constructed with concentrations ranging from 25–1000 µg/kg, validated via recovery experiments .

Q. How should stable isotope-labeled standards be prepared and stored to ensure experimental reproducibility?

- Methodological Answer : Stock solutions (25 mg/mL in methanol) are stored at -20°C to prevent degradation. Working solutions are prepared fresh by dilution in methanol or acetonitrile, with deuterated internal standards (e.g., OLOL-d5) spiked at fixed concentrations (e.g., 250 µg/kg). Stability tests under varying pH and temperature conditions are essential to confirm integrity over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.